N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
CAS No.: 950508-99-3
Cat. No.: VC0133334
Molecular Formula: C22H31NO14
Molecular Weight: 536.501
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950508-99-3 |
|---|---|
| Molecular Formula | C22H31NO14 |
| Molecular Weight | 536.501 |
| IUPAC Name | methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17+,18+,19+,20+,22?/m0/s1/i1D3 |
| Standard InChI Key | MFDZYSKLMAXHOV-UCWJTYEISA-N |
| SMILES | CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structure
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 is a chemically modified derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. This compound is characterized by five acetyl groups at positions 2, 4, 7, 8, and 9, as well as methyl esterification of the carboxylic acid group. Its distinctive feature is the incorporation of deuterium isotopes (d3) in the N-acetyl group, which enhances its utility in analytical chemistry while maintaining functional properties similar to natural sialic acids.
Chemical Properties
The compound possesses several key chemical identifiers and properties as outlined in the following table:
| Property | Value |
|---|---|
| CAS Number | 950508-99-3 |
| Molecular Formula | C22H31NO14 |
| Molecular Weight | 536.501 g/mol |
| IUPAC Name | methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |
| Standard InChI | InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |
| Standard InChIKey | MFDZYSKLMAXHOV-YQNZCADASA-N |
| Physical State | Solid |
The physical properties of this compound are primarily based on its non-deuterated analogue, which has a melting point of 157°C . The deuterated version maintains similar physical characteristics but with the unique isotopic signature that distinguishes it in analytical applications.
Structural Uniqueness
The deuterium labeling in N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 specifically involves the replacement of three hydrogen atoms with deuterium atoms in the methyl group of the N-acetyl moiety. This strategic isotopic modification creates a mass shift of +3 Daltons compared to the non-deuterated version, which is readily detectable by mass spectrometry techniques.
The structure maintains the core pyranose ring of sialic acid with its characteristic exocyclic chain. The acetyl groups at positions 2, 4, 7, 8, and 9 protect the hydroxyl groups, making the compound more stable during various chemical manipulations while also changing its solubility profile compared to unprotected sialic acid.
Research Applications
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 serves as a versatile biochemical tool with diverse applications in glycobiology and related research fields.
Glycobiology Research
This compound is extensively used in glycobiology research due to its structural similarity to naturally occurring sialic acids. It enables advanced studies on sialic acid metabolism and aids in the development of glycomimetics, which are synthetic compounds designed to mimic the structure and function of natural glycans.
The following applications are particularly notable:
| Application Area | Description |
|---|---|
| Sialic Acid Metabolism | Tracking metabolic pathways and transformations of sialic acids in biological systems |
| Glycomimetic Development | Designing synthetic analogues of natural glycans for potential therapeutic applications |
| Structural Biology | Investigating the structural features of sialic acid-containing biomolecules |
| Enzyme Mechanisms | Studying the mechanisms of enzymes that process sialic acids |
Mass Spectrometry Applications
The deuterium labeling makes this compound particularly valuable for mass spectrometry-based studies. The deuterated form enables:
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Enhanced tracking in metabolic studies through mass differential tagging
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Improved quantification due to the distinctive mass signature
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Internal standardization for quantitative analyses
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Differentiation between endogenous and exogenously added sialic acids in biological samples
These capabilities make it an indispensable tool for researchers studying glycan metabolism and turnover in complex biological systems.
Interaction Studies
Interaction studies involving N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 focus on its binding properties with proteins and other biomolecules. These studies help elucidate:
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Mechanisms of sialic acid recognition by proteins
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Binding kinetics and thermodynamics of sialic acid interactions
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Structure-activity relationships in sialic acid-dependent processes
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Development of therapeutic strategies targeting sialic acid interactions
Such investigations are essential for understanding and potentially intervening in disease processes that involve sialic acid recognition, including viral infections and certain cancers.
Comparative Analysis with Non-deuterated Analogue
Understanding the differences between N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 and its non-deuterated counterpart helps researchers select the appropriate tool for specific applications.
Chemical and Physical Differences
The primary differences between the deuterated and non-deuterated compounds are summarized in the table below:
| Property | Non-deuterated (CAS: 73208-82-9) | Deuterated (CAS: 950508-99-3) |
|---|---|---|
| Molecular Weight | 533.48 g/mol | 536.501 g/mol |
| Mass Spectrometry Profile | Standard isotopic pattern | +3 Da mass shift in primary peaks |
| NMR Spectroscopy | Standard 1H signals for N-acetyl group | Reduced or absent 1H signals for deuterated N-acetyl group |
| Isotopic Enrichment | Natural abundance | Enriched with deuterium at specific position |
| Applications | General glycobiology studies | Specialized isotope-tracking studies |
These differences, while subtle in terms of chemical reactivity, are significant for analytical applications, particularly in mass spectrometry where isotopic labeling enables clear distinction between similar molecules .
Advantages of Deuterium Labeling
The incorporation of deuterium offers several advantages in research applications:
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Serves as an internal standard in quantitative analyses
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Enables metabolic tracking through distinctive mass signature
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Reduces background interference in complex biological samples
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Allows for studies of reaction mechanisms through kinetic isotope effects
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Provides contrast in analytical techniques without altering chemical behavior significantly
These advantages make the deuterated compound particularly valuable for studies requiring precise quantification or tracking of sialic acid derivatives in complex biological matrices.
Current Research and Future Perspectives
Research involving sialic acid derivatives like N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 continues to expand our understanding of glycobiology and provide new tools for biomedical applications.
Recent Research Findings
Studies involving sialic acids and their derivatives have revealed their critical roles in:
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Cell-cell interactions and cellular recognition processes
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Immune system regulation and inflammatory responses
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Pathogen binding and infection mechanisms
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Cancer development and progression
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Neural development and function
The deuterium-labeled compound specifically enhances research capabilities in these areas by providing more precise analytical tools for tracking sialic acid metabolism and incorporation.
Future Research Directions
Future applications of N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 may include:
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Development of more sensitive diagnostic methods for diseases involving altered sialylation
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Creation of novel glycomimetics with therapeutic potential
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Advanced imaging techniques utilizing isotope-labeled sialic acids
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Combination with other analytical technologies for multi-dimensional analysis of glycan function
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Integration into systems biology approaches to understand complex carbohydrate functions
As analytical techniques continue to advance, the value of isotopically labeled compounds like N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 in research is likely to increase.
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